N-[4-(azepan-1-yl)phenyl]-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide
Description
N-[4-(1-AZEPANYL)PHENYL]-2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}ACETAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features an azepanyl group, a phenyl ring, and an indole moiety, making it a subject of study in organic chemistry and pharmacology.
Properties
Molecular Formula |
C25H31N3O3 |
|---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
N-[4-(azepan-1-yl)phenyl]-2-[1-(2-methoxyethyl)indol-4-yl]oxyacetamide |
InChI |
InChI=1S/C25H31N3O3/c1-30-18-17-28-16-13-22-23(28)7-6-8-24(22)31-19-25(29)26-20-9-11-21(12-10-20)27-14-4-2-3-5-15-27/h6-13,16H,2-5,14-15,17-19H2,1H3,(H,26,29) |
InChI Key |
AVKGUZFNQFZQEU-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=CC2=C1C=CC=C2OCC(=O)NC3=CC=C(C=C3)N4CCCCCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1-AZEPANYL)PHENYL]-2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the Azepanyl Group: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Phenyl Ring: This step may involve electrophilic aromatic substitution reactions.
Indole Moiety Introduction: The indole group can be introduced via Fischer indole synthesis or other suitable methods.
Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1-AZEPANYL)PHENYL]-2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[4-(1-AZEPANYL)PHENYL]-2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(1-AZEPANYL)PHENYL]-2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream effects. The exact pathways involved can vary depending on the biological context and the specific targets.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(1-Azepanyl)phenyl]-2-(1-piperidinyl)acetamide
- 2-(1-Azepanyl)-N-(2,4-difluorophenyl)acetamide
- N-[4-(1-Azepanyl)phenyl]-2-methylbenzamide
Uniqueness
N-[4-(1-AZEPANYL)PHENYL]-2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}ACETAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
